molecular formula C17H21NO3 B12416070 (R)-(-)-Etodolac-d3

(R)-(-)-Etodolac-d3

Katalognummer: B12416070
Molekulargewicht: 290.37 g/mol
InChI-Schlüssel: NNYBQONXHNTVIJ-NVNSKBCASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-(-)-Etodolac-d3 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) etodolac. The compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen. This modification is often used in pharmacokinetic studies to trace the metabolic pathways of the drug without altering its pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-Etodolac-d3 typically involves the incorporation of deuterium atoms into the etodolac molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium gas (D2) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated acetic acid can be used in the esterification step to produce the deuterated ester.

Industrial Production Methods

Industrial production of ®-(-)-Etodolac-d3 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of deuterium gas or deuterated solvents are used to achieve the desired level of deuteration.

    Purification: The product is then purified using techniques such as crystallization, distillation, or chromatography to ensure the desired purity and isotopic enrichment.

Analyse Chemischer Reaktionen

Types of Reactions

®-(-)-Etodolac-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring in ®-(-)-Etodolac-d3 can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

®-(-)-Etodolac-d3 has several scientific research applications, including:

    Pharmacokinetic Studies: The deuterated form is used to trace the metabolic pathways of etodolac in the body.

    Drug Metabolism: It helps in understanding the metabolism and excretion of etodolac.

    Isotope Effects: Studying the isotope effects on the pharmacological properties of etodolac.

    Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.

Wirkmechanismus

®-(-)-Etodolac-d3 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The molecular targets include the COX-2 enzyme, and the pathways involved are the arachidonic acid pathway leading to the reduction of prostaglandin synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Etodolac: The non-deuterated form of the compound.

    Ibuprofen: Another NSAID with similar anti-inflammatory properties.

    Naproxen: A widely used NSAID with similar mechanisms of action.

Uniqueness

®-(-)-Etodolac-d3 is unique due to the presence of deuterium atoms, which makes it valuable in pharmacokinetic studies and drug metabolism research. The deuterium atoms provide a way to trace the drug without altering its pharmacological effects, making it a powerful tool in scientific research.

Eigenschaften

Molekularformel

C17H21NO3

Molekulargewicht

290.37 g/mol

IUPAC-Name

2-[(1R)-8-ethyl-1-(2,2,2-trideuterioethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid

InChI

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1/i2D3

InChI-Schlüssel

NNYBQONXHNTVIJ-NVNSKBCASA-N

Isomerische SMILES

[2H]C([2H])([2H])C[C@]1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O

Kanonische SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.